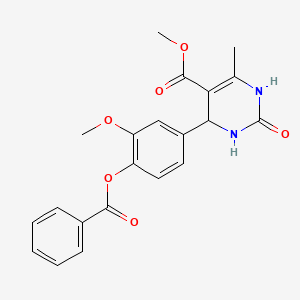![molecular formula C25H18N2O4 B4058495 N-[4-(2-biphenylyloxy)phenyl]-2-nitrobenzamide](/img/structure/B4058495.png)
N-[4-(2-biphenylyloxy)phenyl]-2-nitrobenzamide
Vue d'ensemble
Description
N-[4-(2-biphenylyloxy)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C25H18N2O4 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.12665706 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Molecular Docking
- Crystal and Molecular Structure Studies : The crystal and molecular structures of related compounds have been extensively studied, revealing details about their atomic arrangements and potential interactions. For instance, investigations into N-phenyl-4-nitrobenzamidoxime showcased how crystallographically independent molecules are linked in oxime dimers through hydrogen bonds, forming double chains (Buzykin, Dokuchaev, & Kharitonova, 1995). Similarly, the structure of N-phenyl-2-nitrobenzamide, a precursor to acridone alkaloids, is characterized by strong hydrogen-bonded molecules forming chains (Jackson, Parvez, Nizami, & Khan, 2002).
Pharmaceutical and Biological Applications
- Antibacterial and Anticonvulsant Activities : The synthesis and evaluation of derivatives for antibacterial and anticonvulsant activities have been a significant area of research. For example, certain derivatives have been synthesized and characterized, with docking studies revealing their potential interactions with bacterial protein receptors, showing promising antibacterial properties (Ravichandiran, Premnath, & Vasanthkumar, 2015). Additionally, a series of 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties, highlighting the therapeutic potential of related compounds (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Material Science Applications
- Synthesis and Characterization of Polymers : The development of novel polymers based on functionalized diamines, including those with similar structural features to N-[4-(2-biphenylyloxy)phenyl]-2-nitrobenzamide, has been explored. These studies involve the synthesis, characterization, and evaluation of polyimides and polybenzoxazines with enhanced thermal stability and mechanical properties, indicating the potential of such compounds in advanced material applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Electrochemical and Computational Studies
- Electrochemical and Vibrational Spectroscopic Analysis : The electrochemical behavior and vibrational spectroscopic analysis of derivatives have provided insights into their structural and electronic properties. For instance, comparative studies involving DFT methods have been conducted to understand the vibrational frequencies and reactivities of certain nitrobenzamide derivatives, shedding light on their potential applications in electronic and optical devices (Dwivedi & Kumar, 2019).
Propriétés
IUPAC Name |
2-nitro-N-[4-(2-phenylphenoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c28-25(22-11-4-6-12-23(22)27(29)30)26-19-14-16-20(17-15-19)31-24-13-7-5-10-21(24)18-8-2-1-3-9-18/h1-17H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAARYADGGWLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)

![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B4058428.png)

![N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine](/img/structure/B4058452.png)
![ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4058455.png)
![N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4058456.png)
![1-(3-methylpyridin-4-yl)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1,4-diazepane](/img/structure/B4058464.png)
![N,N,N',N'-tetramethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4058471.png)

![4-{5-bromo-2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4058485.png)
![3-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-6-methyl-2-pyridinol](/img/structure/B4058486.png)

![N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B4058490.png)
